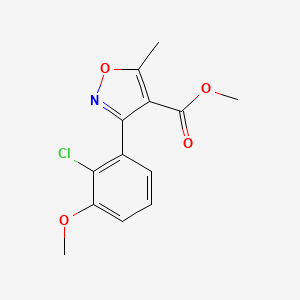

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18347206

Molecular Formula: C13H12ClNO4

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO4 |

|---|---|

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3 |

| Standard InChI Key | IBPWSVZYZZVHSF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate (IUPAC name: methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate) is defined by the molecular formula C₁₃H₁₂ClNO₄ and a molecular weight of 281.69 g/mol. Its structure integrates three key functional groups:

-

A methoxy group (-OCH₃) at the 3-position of the phenyl ring.

-

A chloro substituent (-Cl) at the 2-position of the phenyl ring.

-

A methyl ester (-COOCH₃) at the 4-position of the isoxazole ring.

The compound’s SMILES notation (CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC) and InChIKey (IBPWSVZYZZVHSF-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical configuration.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₄ |

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | Methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| SMILES | CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |

| InChIKey | IBPWSVZYZZVHSF-UHFFFAOYSA-N |

| PubChem CID | 131879354 |

Synthesis and Manufacturing

The synthesis of methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate likely follows a multi-step protocol common to isoxazole derivatives :

Isoxazole Ring Formation

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For this compound, the reaction may involve:

-

Generation of a nitrile oxide intermediate from a chloro-methylphenyl precursor.

-

Cycloaddition with a methyl-substituted alkyne to form the isoxazole core .

Functionalization and Esterification

Subsequent steps introduce the phenyl substituent and esterify the carboxylic acid group:

-

Suzuki-Miyaura coupling to attach the 2-chloro-3-methoxyphenyl group to the isoxazole ring.

-

Esterification using methanol and a catalytic acid (e.g., H₂SO₄) to convert the carboxylic acid to the methyl ester.

Critical Reaction Parameters:

-

Temperature: 80–120°C for cycloaddition.

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) .

Physicochemical Properties

While experimental data for this compound are sparse, properties can be inferred from structural analogs:

Solubility

-

Lipophilicity: The presence of chloro and methoxy groups enhances lipid solubility, suggesting moderate solubility in organic solvents (e.g., ethanol, DMSO).

-

Aqueous Solubility: Limited due to the nonpolar aromatic and ester groups.

Thermal Stability

Isoxazole derivatives generally exhibit stability up to 200°C, with decomposition occurring via ring-opening reactions at higher temperatures .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

-

NMR:

| Compound | Target Activity | IC₅₀ / MIC |

|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | S. aureus inhibition | 8 µg/mL |

| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate | DNA intercalation | 12 µM |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume